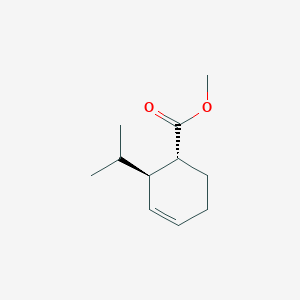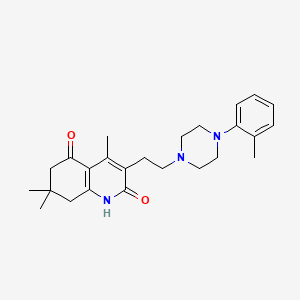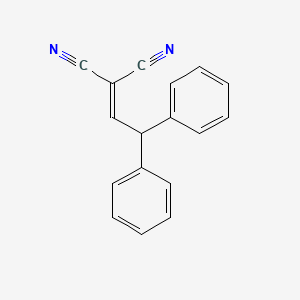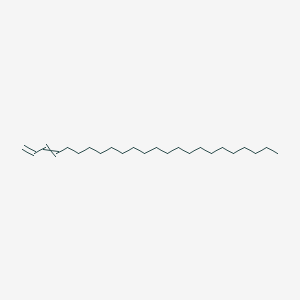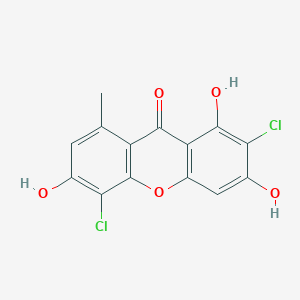
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of chlorine atoms at positions 2 and 5, hydroxyl groups at positions 1, 3, and 6, and a methyl group at position 8 on the xanthone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce the xanthone core.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated xanthones.
Substitution: Formation of substituted xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one: Lacks chlorine atoms, making it less reactive in substitution reactions.
2,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Chlorine atoms at different positions, leading to different reactivity and biological activities.
5,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Similar structure but different chlorine positions, affecting its chemical properties
Uniqueness
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other xanthone derivatives .
Eigenschaften
CAS-Nummer |
69987-54-8 |
|---|---|
Molekularformel |
C14H8Cl2O5 |
Molekulargewicht |
327.1 g/mol |
IUPAC-Name |
2,5-dichloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H8Cl2O5/c1-4-2-5(17)11(16)14-8(4)12(19)9-7(21-14)3-6(18)10(15)13(9)20/h2-3,17-18,20H,1H3 |
InChI-Schlüssel |
GKSZPGKBFDLXNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


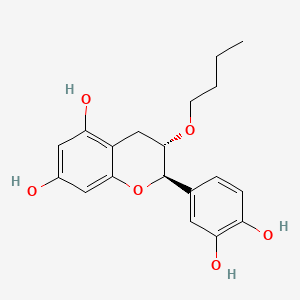

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
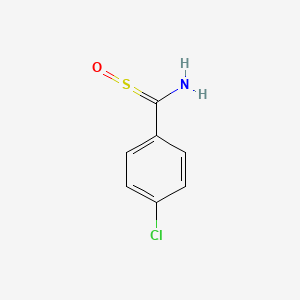
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
